Ingwerextrakt

Übersicht

Beschreibung

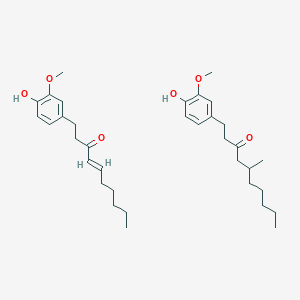

Zingiber officinale. This extract has been used for centuries in traditional medicine for its numerous health benefits, including anti-inflammatory, antioxidant, and anti-nausea properties . (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one contains several bioactive compounds, such as gingerols, shogaols, and zingerone, which contribute to its therapeutic effects .

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, ginger extract is studied for its antioxidant properties. Researchers use various assays to evaluate its ability to scavenge free radicals and inhibit oxidative stress .

Biology

In biological research, ginger extract is investigated for its anti-inflammatory and antimicrobial activities. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential natural preservative .

Medicine

In medicine, ginger extract is used to alleviate nausea and vomiting, particularly in pregnant women and chemotherapy patients. It is also studied for its potential to reduce inflammation and pain in conditions like arthritis .

Industry

In the food industry, ginger extract is used as a flavoring agent and natural preservative. It is also incorporated into dietary supplements and functional foods for its health benefits .

Wirkmechanismus

Target of Action

Ginger extract is rich in various bioactive compounds, including phenolic compounds like gingerols, shogaols, and paradols, as well as terpenes . These compounds are the primary targets of ginger extract. They play a crucial role in its therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities .

Mode of Action

Ginger extract and its components interact with their targets in several ways. They regulate enzymes such as extracellular signal-regulated kinases (ERK) and histone deacetylases (HDAC)-1, as well as receptors like transient receptor potential vanilloid subtype (TRPV)1 and N-methyl-d-aspartate (NMDA) receptor 2B . These interactions result in the suppression of pro-inflammatory cytokines and oxidant agents, downregulation of immune response, and protection against organ failures .

Pharmacokinetics

The pharmacokinetics of ginger extract involves absorption, distribution, metabolism, and excretion (ADME). Ginger extract exhibits rapid but partial absorption and extensive organ distribution . It undergoes substantial biotransformation, limiting its oral bioavailability to below 2% when administered as pure compounds . The first-pass metabolism, particularly glucuronide conjugation of ginger extract’s phenolics, underlies the low systemic exposure .

Result of Action

The action of ginger extract results in molecular and cellular effects. It suppresses the transmission of nociceptive signals while activating the descendent inhibitory pathways of pain . Ginger extract also reduces inflammation, which contributes to pain, and decreases the production of reactive oxygen species and lipid peroxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ginger extract. For instance, the composition and quantity of the phenolic compounds in ginger can vary significantly according to different intrinsic and extrinsic factors, including plant genetics and cultivars, soil and growing conditions, maturity state, and harvest conditions . During storage, the time and temperature have remarkable impacts on the bioactivity, phytochemical profile, and overall quality of ginger rhizome .

Biochemische Analyse

Biochemical Properties

Ginger extract is rich in bioactive compounds, including gingerols, which are the main compound in ginger to which its acridity is attributed . Gingerols are converted by heat to shogaols that make the characteristic spicy-sweet fragrance of ginger . These compounds interact with various enzymes and proteins, influencing biochemical reactions within the body.

Cellular Effects

Ginger extract has been shown to exhibit antioxidant effects in human chondrocyte cells, with oxidative stress mediated by interleukin-1β (IL-1β) . It stimulates the expression of several antioxidant enzymes and reduces the generation of reactive oxygen species (ROS) and lipid peroxidation .

Molecular Mechanism

The bioactive compounds in ginger extract, particularly gingerols, exert their effects at the molecular level. They interact with biomolecules, potentially inhibiting or activating enzymes, and influencing gene expression . The exact mechanism of action is complex and may vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginger extract can change over time. This includes its antioxidant activity, which has been demonstrated in various assays . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

Ginger extract is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one can be prepared using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. One common method involves using ethanol as a solvent to extract the bioactive compounds from dried ginger powder . The process typically includes the following steps:

Preparation: Clean and slice fresh ginger, then dry it until the water content is less than 5%.

Extraction: Reflux the dried ginger powder with 60-70% ethanol for 1-3 hours. This step is repeated 2-5 times to obtain the primary extract.

Industrial Production Methods

In industrial settings, ginger extract is often produced using supercritical carbon dioxide extraction. This method involves using carbon dioxide at high pressure and low temperature to extract the essential oils and oleoresins from ginger. The process is efficient and environmentally friendly, producing a high-quality extract with minimal solvent residues .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary bioactive compounds, such as gingerols and shogaols, are known to participate in these reactions .

Common Reagents and Conditions

Oxidation: Gingerols can be oxidized to shogaols under heat or acidic conditions.

Reduction: Shogaols can be reduced back to gingerols using reducing agents like sodium borohydride.

Substitution: Gingerols and shogaols can undergo substitution reactions with halogens or other electrophiles.

Major Products

Oxidation: Shogaols and zingerone are major products formed from the oxidation of gingerols.

Reduction: Gingerols are the primary products formed from the reduction of shogaols.

Vergleich Mit ähnlichen Verbindungen

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one is often compared to other natural extracts with similar bioactive properties, such as turmeric (Curcuma longa) and galangal (Alpinia galanga) .

Similar Compounds

Turmeric: Contains curcumin, which has potent anti-inflammatory and antioxidant properties.

Galangal: Contains galangin, which exhibits antimicrobial and anti-inflammatory activities.

Uniqueness

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one is unique due to its high content of gingerols and shogaols, which are responsible for its characteristic pungent taste and wide range of therapeutic effects .

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3.C17H24O3/c1-4-5-6-7-14(2)12-16(19)10-8-15-9-11-17(20)18(13-15)21-3;1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9,11,13-14,20H,4-8,10,12H2,1-3H3;7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b;8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVRFSPGUWEKFC-ILHSMLOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84696-15-1 | |

| Record name | Ginger, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ginger extract contains bioactive compounds, primarily gingerols and shogaols, which contribute to its anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) [, , ]. Ginger extract also modulates the expression of chemokines such as CCL20 and CCL22 and their respective receptors CCR6 and CCR4, further influencing inflammatory responses [].

A: Ginger extract has been found to reduce serum cholesterol and triglyceride levels [, , ]. Studies suggest that ginger extract may interfere with cholesterol biosynthesis in the liver []. It has also been observed to increase the activity of hepatic cholesterol 7-alpha-hydroxylase, a rate-limiting enzyme in bile acid biosynthesis, promoting cholesterol conversion to bile acids and excretion from the body [].

A: Ginger extract comprises various bioactive compounds, with gingerols and shogaols being the most studied. 6-Gingerol (C17H26O4, molecular weight 294.39 g/mol) and 6-shogaol (C17H24O3, molecular weight 276.37 g/mol) are prominent examples [].

A: Studies show ginger extract incorporated into edible films, such as chitosan films, can extend the shelf life of perishable foods like tomatoes and fish fillets [, ]. The antimicrobial properties of ginger extract, attributed to compounds like gingerols, contribute to this preservation effect [, ].

ANone: The provided research papers primarily focus on in vitro and in vivo studies. Computational chemistry and modeling approaches could be valuable tools for further exploring the interactions of ginger's bioactive compounds with molecular targets, potentially aiding in drug discovery and development.

A: Researchers have investigated encapsulating ginger extract into hyaluronic acid nanocapsules []. This method aims to improve stability, control release, and potentially enhance its therapeutic efficacy []. Further research on different formulation approaches could lead to more effective delivery systems for ginger extract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.